Guanidine, (2-benzhydryloxyethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

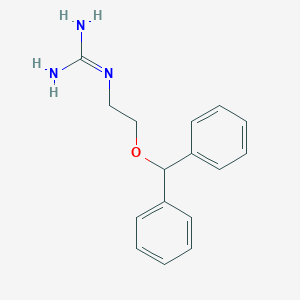

Guanidine, (2-benzhydryloxyethyl)-, also known as Guanidine, (2-benzhydryloxyethyl)-, is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality Guanidine, (2-benzhydryloxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (2-benzhydryloxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Biology Applications

Guanidine (2-benzhydryloxyethyl)- is primarily recognized for its role in protein denaturation and nucleic acid extraction. Its applications include:

- Protein Denaturation : Guanidine hydrochloride, a related compound, is widely used to denature proteins in biochemical assays. It disrupts the secondary and tertiary structures of proteins, facilitating their study in various experimental setups .

- Nucleic Acid Isolation : The compound is effective in isolating RNA by disrupting nucleoprotein complexes and inhibiting RNase activity. This property is crucial for maintaining RNA integrity during extraction processes .

- Refolding Studies : At lower concentrations, guanidine promotes the refolding of denatured proteins, restoring their enzymatic activity. This aspect is particularly beneficial for studies aimed at understanding protein folding mechanisms .

Antiviral Applications

Recent studies have highlighted the potential of guanidine (2-benzhydryloxyethyl)- in antiviral research:

- Inactivation of Viruses : Guanidine hydrochloride has been shown to effectively inactivate various viruses, including SARS-CoV-2. A storage buffer containing this compound was developed to preserve viral RNA stability while ensuring rapid virus inactivation, thereby enhancing laboratory diagnostics during the COVID-19 pandemic .

- Mechanism of Action : The antiviral properties are attributed to its ability to inhibit viral replication by interfering with the viral life cycle. For instance, it has been shown to inhibit the replication of mammalian orthoreovirus by affecting the synthesis of negative-sense RNA .

Pharmaceutical Applications

In addition to its biochemical applications, guanidine (2-benzhydryloxyethyl)- has therapeutic implications:

- Treatment of Myasthenic Syndromes : Guanidine is utilized in treating muscle weakness associated with Eaton-Lambert syndrome. It enhances acetylcholine release at neuromuscular junctions, improving muscle function .

- Research on Drug Interactions : Studies have explored guanidine's interactions with various biological targets, providing insights into its mechanism of action and potential side effects .

Industrial Applications

Beyond laboratory settings, guanidine derivatives play significant roles in industrial applications:

- Manufacturing Processes : Guanidine is involved in producing plastics, resins, and other synthetic materials. Its chaotropic properties make it valuable in the formulation of various chemical products .

- Agricultural Uses : Certain guanidine compounds are utilized as fungicides and disinfectants in agriculture, showcasing their versatility beyond biological applications .

Case Studies and Data Tables

特性

CAS番号 |

16136-32-6 |

|---|---|

分子式 |

C16H19N3O |

分子量 |

269.34 g/mol |

IUPAC名 |

2-(2-benzhydryloxyethyl)guanidine |

InChI |

InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19) |

InChIキー |

AEPDQNDBDKHWHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N |

Key on ui other cas no. |

16136-32-6 |

同義語 |

1-[2-(Diphenylmethoxy)ethyl]guanidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。